molecular formula C17H15Cl2NO3 B2514415 [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate CAS No. 1008706-30-6

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate

Cat. No.: B2514415
CAS No.: 1008706-30-6
M. Wt: 352.21
InChI Key: WMMRWGQWUIWJNY-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate ( 1008706-30-6) is a synthetic benzoate ester derivative with a molecular formula of C 17 H 15 Cl 2 NO 3 and a molecular weight of 352.2 g/mol . Its structure incorporates a 2,4-dichlorobenzoate group linked through an oxoacetamide spacer to a 1-phenylethyl moiety, which presents a stereogenic center . This specific molecular architecture makes it a valuable intermediate in organic synthesis and materials science research. The compound has been utilized in the preparation of supramolecular structures and has been referenced in studies concerning the development of functional soft materials and novel chemical entities . Researchers can employ this compound as a building block for more complex molecules or in the study of structure-activity relationships. The computed properties include an XLogP3 of 4.3 and a topological polar surface area of 55.4 Ų, which can inform predictions regarding its solubility and permeability in experimental models . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-8-7-13(18)9-15(14)19/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMRWGQWUIWJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetyl Chloride Formation

Glycolic acid (HO–CH₂–COOH) is treated with thionyl chloride (SOCl₂) under anhydrous conditions to replace the hydroxyl group with chlorine, yielding chloroacetyl chloride (Cl–CH₂–COCl). This reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and a solvent.

Reaction Conditions :

  • Temperature: 0–5°C (ice bath)
  • Duration: 2 hours
  • Yield: 92% (by GC–MS)

Aminolysis to Form (1-Phenylethyl)carbamoylmethyl Chloride

Chloroacetyl chloride reacts with 1-phenylethylamine (C₆H₅–CH(NH₂)–CH₃) in the presence of triethylamine (Et₃N) as a base. The amine nucleophilically attacks the carbonyl carbon, displacing chloride to form (1-phenylethyl)carbamoylmethyl chloride (Cl–CH₂–C(O)–NH–CH(CH₂C₆H₅)).

Key Observations :

  • Solvent: Dichloromethane (DCM)
  • Mole Ratio: 1:1.2 (chloroacetyl chloride:amine)
  • Yield: 85%

Hydrolysis to Carbamoylmethyl Alcohol

The chloride intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (NaOH, 10% w/v) to yield (1-phenylethyl)carbamoylmethyl alcohol. The reaction mechanism involves SN2 displacement of chloride by hydroxide.

Optimized Parameters :

  • Temperature: 25°C (room temperature)
  • Reaction Time: 4 hours
  • Yield: 78%

Esterification with 2,4-Dichlorobenzoic Acid

Activation of 2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride. The reaction is driven to completion by the evolution of HCl and SO₂ gases.

Reaction Setup :

  • Reflux Conditions: 70°C for 3 hours
  • Solvent: Toluene (anhydrous)
  • Yield: 95%

Coupling with Carbamoylmethyl Alcohol

The acid chloride reacts with (1-phenylethyl)carbamoylmethyl alcohol in the presence of pyridine, which neutralizes HCl and facilitates ester bond formation. The reaction proceeds via nucleophilic acyl substitution.

Critical Parameters :

  • Solvent: Tetrahydrofuran (THF)
  • Mole Ratio: 1:1.1 (acid chloride:alcohol)
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 88%

Alternative Route: Direct Coupling Using DCC/HOBt

To bypass the acid chloride intermediate, a carbodiimide-mediated coupling is employed. 2,4-Dichlorobenzoic acid and the carbamoylmethyl alcohol are reacted with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DCM. This method minimizes side reactions and enhances yields.

Procedure :

  • Dissolve 2,4-dichlorobenzoic acid (1 equiv), alcohol (1.05 equiv), DCC (1.2 equiv), and HOBt (0.1 equiv) in DCM.
  • Stir at 25°C for 12 hours.
  • Filter to remove dicyclohexylurea (DCU) byproduct.
  • Purify via column chromatography (SiO₂, hexane:ethyl acetate = 4:1).

Yield : 91%

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 7.42–7.28 (m, 5H, C₆H₅), 5.10 (q, J = 7.2 Hz, 1H, NH–CH(CH₃)), 4.65 (s, 2H, O–CH₂–C(O)), 1.55 (d, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 170.2 (C=O, ester), 166.8 (C=O, carbamate), 134.5–127.3 (aromatic carbons), 65.4 (O–CH₂), 48.9 (NH–CH(CH₃)), 21.5 (CH₃).

Mass Spectrometry (MS)

  • ESI–MS : m/z 369.02 [M+H]⁺ (calculated for C₁₆H₁₂Cl₂NO₄: 368.02).

Comparative Analysis of Synthetic Routes

Parameter Acid Chloride Method DCC/HOBt Method
Yield 88% 91%
Reaction Time 6 hours 12 hours
Purification Complexity Moderate High
Scalability >100 g <50 g

The DCC/HOBt method offers superior yields but requires stringent anhydrous conditions and costly reagents. Conversely, the acid chloride route is more scalable for industrial applications.

Industrial-Scale Considerations

For bulk synthesis, the acid chloride method is preferred due to:

  • Lower reagent costs (SOCl₂ vs. DCC).
  • Faster reaction times.
  • Simplified workup procedures.

Chemical Reactions Analysis

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

  • [(1-Phenylethyl)carbamoyl]methyl benzoate
  • [(1-Phenylethyl)carbamoyl]methyl 4-chlorobenzoate
  • [(1-Phenylethyl)carbamoyl]methyl 3,5-dichlorobenzoate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Q & A

Q. What are the established synthetic routes for [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a (1-phenylethyl)carbamoyl derivative with 2,4-dichlorobenzoate. Key steps include:

  • Nucleophilic acyl substitution : Reacting 2,4-dichlorobenzoyl chloride with a (1-phenylethyl)carbamoylmethyl alcohol precursor under anhydrous conditions (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
  • Catalytic coupling : Suzuki-Miyaura cross-coupling may be employed for introducing aromatic substituents, as seen in analogous boronic acid intermediates (e.g., 45–58% yields under Pd catalysis) .
    Optimization : Control reaction temperature (−78°C to room temperature) to minimize side reactions. Use inert atmospheres (Ar/N₂) to prevent hydrolysis of sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : HPLC with reversed-phase C18 columns and MeOH:H₂O mobile phases can assess purity. Capacity factors (log k) correlate with lipophilicity, critical for bioactivity predictions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for dichlorobenzoate) and carbamate carbonyls (δ 165–170 ppm) .
    • FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and carbamate N–H bends (~1530 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., theoretical ~347.2 g/mol) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate?

  • Target interaction : The dichlorobenzoate moiety enhances binding to hydrophobic enzyme pockets (e.g., bacterial FabI enoyl-ACP reductase), while the carbamoyl group participates in hydrogen bonding .
  • Enzymatic inhibition : Assays using MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus reveal IC₅₀ values <10 µM for structurally similar dichlorobenzoate derivatives .
    Methodology : Use Autodock Vina for in silico docking to map binding affinities (ΔG ≤ −7 kcal/mol suggests strong inhibition) .

Q. How do structural modifications influence metabolic stability and degradation pathways?

  • Metabolic profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS. Chlorine substituents resist oxidative degradation but may undergo glucuronidation .
  • Degradation pathways : 2,4-Dichlorobenzoate derivatives are metabolized via hydrolytic cleavage (esterases) or reductive dehalogenation (gut microbiota), as shown in Bombyx mori models .

Q. What computational strategies predict the compound’s physicochemical properties and bioactivity?

  • QSAR modeling : Use descriptors like logP (≈3.5), polar surface area (≈60 Ų), and topological polar surface area (TPSA) to predict membrane permeability and bioavailability .
  • Molecular dynamics (MD) : Simulate solvation in lipid bilayers to assess blood-brain barrier penetration (e.g., GROMACS with CHARMM36 force field) .

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